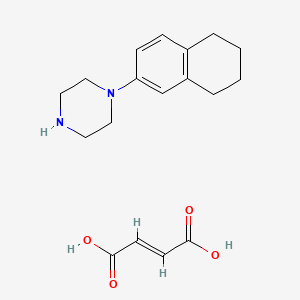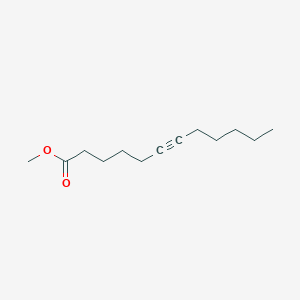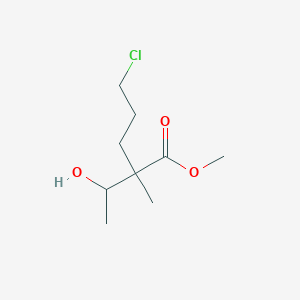![molecular formula C15H16Cl2N2 B14607663 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole CAS No. 61019-55-4](/img/structure/B14607663.png)
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a cyclopentyl ring, which is further linked to a methyl group and an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Imidazole Ring Formation: The cyclopentyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
化学反応の分析
Types of Reactions: 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
類似化合物との比較
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-benzimidazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-pyrazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-triazole
Comparison: Compared to similar compounds, 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61019-55-4 |
|---|---|
分子式 |
C15H16Cl2N2 |
分子量 |
295.2 g/mol |
IUPAC名 |
1-[[1-(2,4-dichlorophenyl)cyclopentyl]methyl]imidazole |
InChI |
InChI=1S/C15H16Cl2N2/c16-12-3-4-13(14(17)9-12)15(5-1-2-6-15)10-19-8-7-18-11-19/h3-4,7-9,11H,1-2,5-6,10H2 |
InChIキー |
YCKDAKGXQWACPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)




![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
